

Application Notes and Protocols: Synthesis of Spinacine via Pictet-Spengler Reaction

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Compound of Interest

Compound Name: 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B1348336

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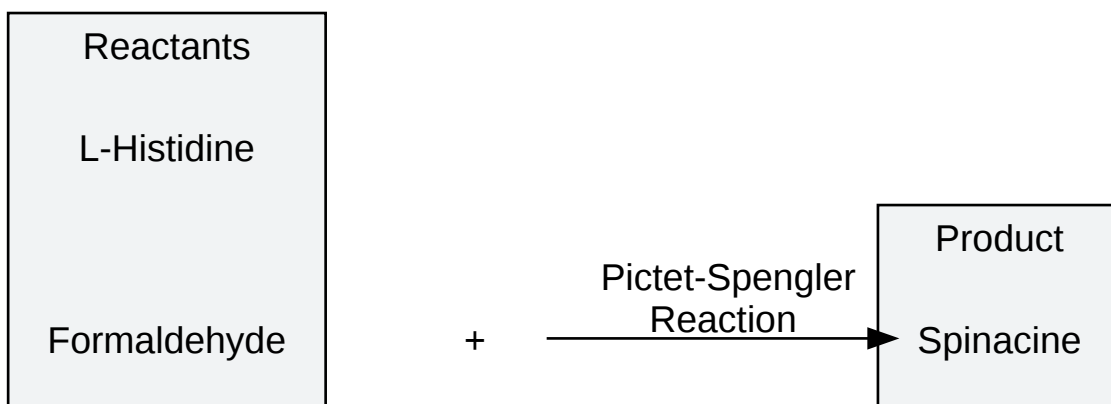
These application notes provide a detailed protocol for the synthesis of spinacine, a naturally occurring amino acid derivative, through the Pictet-Spengler reaction. This method involves the condensation of L-histidine with formaldehyde, a classic example of forming a tetrahydro- β -carboline scaffold, which is a common motif in pharmacologically active compounds.

Introduction

Spinacine, identified as (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a cyclic β -amino acid that has been isolated from various natural sources, including spinach and certain marine invertebrates.^[1] Its structural relationship to L-histidine and its presence in the human diet have made it a molecule of interest for biological and pharmacological studies. The Pictet-Spengler reaction offers a straightforward and efficient method for the synthesis of spinacine and its derivatives.^{[2][3]} This reaction proceeds through the initial formation of a Schiff base from the condensation of an amine (in this case, the α -amino group of histidine) and an aldehyde (formaldehyde), followed by an acid-catalyzed intramolecular electrophilic substitution to form the cyclic product.^{[2][4]}

Reaction Scheme

The synthesis of spinacine from L-histidine and formaldehyde via the Pictet-Spengler reaction is depicted below:



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Caption: Pictet-Spengler synthesis of Spinacine.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of spinacine from L-histidine and formaldehyde.

Reactant 1	Reactant 2	Product	Yield (%)	Melting Point (°C)
L-(-)-Histidine	Formaldehyde (6M solution)	Spinacine ("Compound A")	95	271

Data extracted from a study by Haworth et al. on the reaction between histidine and formaldehyde.

Experimental Protocol

This protocol is adapted from the procedure described for the synthesis of "Compound A" in "The reaction between histidine and formaldehyde".

Materials:

- L-(-)-Histidine

- Formaldehyde solution (6M)
- Water
- Ethanol
- Ether
- Round-bottom flask
- Stirrer
- Thermostatic bath
- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying oven or vacuum desiccator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3.1 g of L-(-)-histidine in 80 mL of water.
- **Addition of Formaldehyde:** To the histidine solution, add 8.5 mL of a 6M formaldehyde solution.
- **Incubation:** The reaction mixture is left to stand at 37°C for 40 hours. During this time, a crystalline precipitate will form.
- **Isolation of Product:** Filter the crystalline precipitate using a Büchner funnel.
- **Washing:** Wash the collected crystals successively with water, ethanol, and then ether to remove any unreacted starting materials and impurities.
- **Drying:** Dry the purified product. The original study notes that the substance contains water of crystallization which can be removed by drying at 100°C under vacuum (0.1 mm Hg).

Characterization:

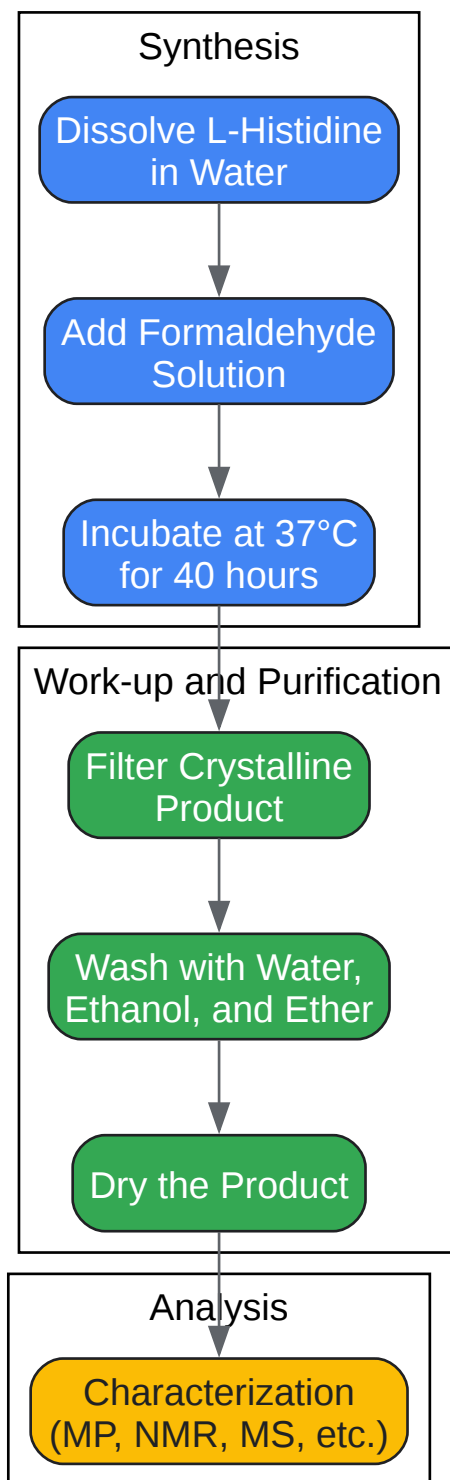
The product can be characterized by various analytical techniques to confirm its identity and purity:

- Melting Point: As reported, the melting point of the synthesized compound is 271°C.
- Polarimetry: The optical rotation of the compound can be measured.
- Spectroscopy:
 - NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure of spinacine.[\[1\]](#)
 - Mass Spectrometry (MS): To confirm the molecular weight of the product.[\[1\]](#)
 - Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Chromatography:
 - High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized spinacine.[\[1\]](#)[\[5\]](#)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of spinacine.

Workflow for Spinacine Synthesis



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Caption: Experimental workflow for spinacine synthesis.

Discussion

The Pictet-Spengler reaction provides a high-yield and straightforward route for the synthesis of spinacine from readily available starting materials. The reaction conditions are relatively mild, and the product conveniently precipitates from the reaction mixture, simplifying its isolation. This protocol can serve as a basis for the synthesis of spinacine for further biological and pharmacological evaluation. For researchers interested in developing derivatives of spinacine, this synthetic route offers a versatile platform for introducing diversity by modifying the starting amino acid or the aldehyde component.

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